molecular formula C12H11N3OS B2989550 4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine CAS No. 843622-07-1

4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine

Cat. No.: B2989550
CAS No.: 843622-07-1
M. Wt: 245.3
InChI Key: VMQWROWIGUGMDA-UHFFFAOYSA-N
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Description

4-(6-Methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine is a heterocyclic compound featuring an indole core substituted with a methoxy group at the 6-position and a 2-aminothiazole moiety at the 3-position (CAS: 843622-07-1). Its molecular formula is C₁₂H₁₁N₃OS, with a molecular weight of 245.30 g/mol . The compound has garnered interest due to its structural similarity to bioactive molecules targeting antimicrobial, antiproliferative, and enzyme inhibition pathways.

Properties

IUPAC Name

4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c1-16-7-2-3-8-9(5-14-10(8)4-7)11-6-17-12(13)15-11/h2-6,14H,1H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQWROWIGUGMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-(6-Methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(6-Methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine has diverse applications in scientific research:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional Isomers and Substitution Effects

The compound’s activity is influenced by the methoxy group’s position on the indole ring and the thiazole substitution pattern. Key analogs include:

  • 4-(5-Methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine (CAS: 36246-11-4): Differs in methoxy placement (5 vs. 6-position), altering electronic properties and steric interactions .
Table 1: Structural and Physical Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
4-(6-Methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine 843622-07-1 C₁₂H₁₁N₃OS 245.30 6-OCH₃, thiazole-4-position
4-(5-Methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine 36246-11-4 C₁₂H₁₁N₃OS 245.30 5-OCH₃, thiazole-4-position
5-(6-Methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine 1134334-48-7 C₁₂H₁₁N₃OS 245.30 6-OCH₃, thiazole-5-position
Antimicrobial Activity
  • 4-(Indol-3-yl)thiazole-2-amines : Exhibit broad-spectrum antimicrobial activity. The 6-methoxy substitution enhances membrane penetration compared to 5-methoxy analogs, as seen in compounds like 5a–o (49–77% yields) .
  • N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines: Compounds with 4-methoxyphenyl substituents (e.g., CAS: 843622-07-1) show superior anthelmintic and antibacterial activity compared to fluorophenyl derivatives .
Antiproliferative Activity
  • N,4-Diaryl-1,3-thiazole-2-amines : Compound 10s (N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine) inhibits tubulin polymerization (IC₅₀ ~1.2 µM), comparable to combretastatin A-4 (CA-4) . The indole-containing analog may exhibit distinct binding at the colchicine site due to its planar structure.
Enzyme Inhibition
  • MortaparibMild: A triazole-thiophene-thiazole hybrid (IUPAC: 4-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl-methyl]-N-(4-methoxyphenyl)-1,3-thiazol-2-amine) co-inhibits Mortalin and PARP1. The absence of a triazole in 4-(6-methoxyindol-3-yl)-thiazol-2-amine suggests divergent mechanistic pathways .

Solubility and Pharmacokinetics

  • Solubility : The target compound is likely soluble in chloroform and DMSO, similar to 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine .
  • LogP : Predicted to be ~2.5 (lower than analogs with lipophilic groups like trifluoromethyl), favoring better aqueous solubility .

Key Research Findings

  • Antimicrobial Potency : 6-Methoxy substitution enhances activity against Gram-positive bacteria (MIC: 8–16 µg/mL) compared to 5-methoxy analogs .
  • Tubulin Binding : Molecular docking suggests indole-thiazole derivatives occupy the colchicine pocket, but with lower affinity than diarylthiazoles like 10s .
  • Safety Profile : Similar thiazol-2-amine compounds (e.g., 4-(3-bromo-2-thienyl)-1,3-thiazol-2-amine) require precautions for inhalation and skin contact, implying analogous handling for the target compound .

Biological Activity

4-(6-Methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, supported by various research findings and data tables.

  • Molecular Formula : C12H11N3OS
  • Molecular Weight : 245.3 g/mol
  • CAS Number : 843622-07-1

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound exhibits notable cytotoxic effects against various cancer cell lines.

In Vitro Studies

A study investigating the cytotoxic activity of synthesized thiazole derivatives reported the following IC50 values for this compound against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines:

CompoundCell LineIC50 (µM)
This compoundMCF-75.00 ± 0.20
HepG28.50 ± 0.30

These results indicate that the compound has a promising inhibitory effect on cancer cell proliferation, comparable to standard anticancer agents such as Staurosporine, which has IC50 values of 6.77 µM for MCF-7 and 8.40 µM for HepG2 .

The mechanism by which thiazole derivatives exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. The presence of the thiazole moiety is crucial for these activities, as it facilitates interactions with cellular targets leading to programmed cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown significant antimicrobial activity against various bacterial strains.

Antibacterial Studies

A review on thiazole derivatives noted that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 0.06 to 1.88 mg/mL against Gram-positive and Gram-negative bacteria .

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.47
Escherichia coli0.75
Pseudomonas aeruginosa1.00

These findings suggest that the compound could be a candidate for further development as an antibacterial agent.

Structure–Activity Relationship (SAR)

The biological activity of thiazole derivatives is significantly influenced by their structural characteristics. Modifications at specific positions on the thiazole and indole rings can enhance or diminish their biological efficacy. For instance:

  • The introduction of methoxy groups enhances anticancer activity.
  • Substituents at position 5 of the indole ring have been shown to affect antibacterial potency adversely .

Q & A

Q. What synthetic strategies are commonly employed to prepare 4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine?

The synthesis typically involves coupling indole and thiazole precursors. For instance:

  • Indole precursor synthesis : The 6-methoxyindole scaffold can be synthesized via cyclization of substituted anilines with sodium thiocyanate in bromine/glacial acetic acid, followed by selective methoxylation .
  • Thiazole formation : Reaction of 6-methoxyindole-3-carboxaldehyde with thiosemicarbazide or thiourea derivatives under acidic reflux conditions (e.g., acetic acid) forms the thiazole ring .
  • Coupling : Condensation of the indole aldehyde with thiazole-2-amine precursors (e.g., via Vilsmeier-Haack reagent or hydrazine intermediates) yields the final hybrid structure .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., methoxy at C6 of indole, amine at C2 of thiazole) and confirm regioselectivity .
  • IR spectroscopy : Stretching frequencies for NH2_2 (3200–3400 cm1^{-1}), C=N (1600–1650 cm1^{-1}), and aromatic C-H (3000–3100 cm1^{-1}) validate functional groups .
  • Elemental analysis : Matches experimental and theoretical C/H/N/S/O percentages to confirm purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance thiazole ring formation yield?

  • Catalyst selection : Sodium acetate in ethanol improves cyclization efficiency during thiazole synthesis by stabilizing intermediates .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in indole-thiazole coupling, while reflux in acetic acid promotes cyclization .
  • Temperature control : Maintaining 60–65°C during Vilsmeier-Haack reactions prevents decomposition of sensitive intermediates .

Q. What strategies resolve spectral data contradictions in substituted indole-thiazole hybrids?

  • X-ray crystallography : Resolves ambiguities in substituent orientation (e.g., dihedral angles between indole and thiazole rings) .
  • 2D NMR (COSY, NOESY) : Differentiates between regioisomers by correlating proton-proton spatial relationships .
  • Computational modeling : DFT calculations predict 13^13C chemical shifts to validate experimental NMR assignments .

Q. How does the methoxy group at C6 of the indole ring influence reactivity?

  • Electronic effects : The electron-donating methoxy group increases indole’s nucleophilicity, favoring electrophilic substitution at C3 for thiazole coupling .
  • Steric hindrance : Methoxy at C6 may slow reactions at adjacent positions, requiring longer reflux times (e.g., 7–9 hours) for complete conversion .

Methodological Challenges

Q. What purification methods ensure high purity of the final compound?

  • Recrystallization : Ethanol/water mixtures remove unreacted starting materials, while chloroform resolves co-crystallized impurities .
  • Column chromatography : Silica gel with ethyl acetate/hexane gradients separates regioisomers (e.g., 1,3-thiazole vs. 1,2-thiazole byproducts) .

Q. How are sensitive functional groups (e.g., NH2_2) protected during synthesis?

  • Boc protection : tert-Butoxycarbonyl (Boc) groups shield the thiazole amine during indole functionalization, with deprotection via HCl/dioxane .
  • In situ stabilization : Hydrazine hydrochloride in ethylene glycol minimizes oxidation of the NH2_2 group during reflux .

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